molecular formula C9H10N4 B2508775 1-(Pyridin-2-ylmethyl)-1H-imidazol-2-amine CAS No. 1179185-19-3

1-(Pyridin-2-ylmethyl)-1H-imidazol-2-amine

Cat. No. B2508775
M. Wt: 174.207
InChI Key: IJZORTFIPUTJBO-UHFFFAOYSA-N
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Description

The compound "1-(Pyridin-2-ylmethyl)-1H-imidazol-2-amine" is a derivative of imidazo[1,2-a]pyridine, which is a fused heterocyclic compound that has garnered interest due to its presence in various biologically active molecules. The structure of this compound includes an imidazole ring fused to a pyridine ring, with a substituent that includes a pyridin-2-ylmethyl group attached to the nitrogen of the imidazole ring.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through several methods. One approach involves the use of nucleophilic nitrenoids in a gold-catalyzed formal [3 + 2]-dipolar cycloaddition, which allows for the convergent and regioselective access to imidazo-fused heteroaromatics . Another method includes a sequential addition of arylamines to nitriles followed by I2/KI-mediated oxidative cyclization, providing a practical strategy for constructing the imidazo[1,2-a]pyridin-2-amine framework . Additionally, a one-pot regiospecific synthesis that is metal-free has been developed for the formation of C-N, C-O, and C-S bonds, starting from ynals, pyridin-2-amines, and alcohols or thiols10.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives has been characterized using various spectroscopic techniques. For instance, the synthesis of 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole was followed by characterization using IR, NMR, and UV-vis spectroscopy, and the solid-state structure was determined by single-crystal X-ray diffraction . Similarly, the crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives were performed to understand the inclination of substituent phenyl rings relative to the imidazole ring .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can participate in various chemical reactions due to their reactive sites. The presence of the amine group allows for further functionalization, as seen in the synthesis of inhibitors of insulin-like growth factor 1-receptor (IGF-1R), where amine-containing side chains were installed to improve enzyme potency . The reactivity of these compounds can also lead to the formation of stable N-heterocyclic carbenes, which have been synthesized and characterized from imidazo[1,5-a]pyridin-3-ylidenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. The presence of both imidazole and pyridine rings contributes to the compound's basicity, potential hydrogen bonding, and electronic properties. Quantum chemical calculations using density functional theory (DFT) have been employed to predict the molecular and spectroscopic features of these compounds, showing good agreement with experimental data . The versatility of the imidazo[1,2-a]pyridine scaffold is further highlighted by its use in the generation of stable N-heterocyclic carbenes .

Scientific Research Applications

Recyclable Copper Catalyst Systems

Recent developments have focused on recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions using aryl halides and arylboronic acids. These systems employ imidazoles, among other amines, as coupling partners, showcasing the importance of such compounds in creating potential candidates for commercial exploitation in organic synthesis. This research emphasizes the optimization of catalysts, including the effect of additives, solvents, and temperature, which is critical for new developments in this field (Kantam, Reddy, Srinivas, Bhargava, & Bhargava, 2013).

Chemistry and Properties of Bis-Benzimidazole Pyridines

The compound and its related structures have been extensively studied for their chemical and spectroscopic properties. A review covering the chemistry of compounds containing pyridine-2,6-diylbis(1H-benzimidazole) demonstrates the compound's significance in forming complex compounds with diverse biological and electrochemical activities. This comprehensive review also identifies potential areas for further investigation, suggesting an ongoing interest in the unique functionalities of these compounds (Boča, Jameson, & Linert, 2011).

Pharmacophore Design for Kinase Inhibitors

In the context of pharmacophore design, derivatives of 1-(Pyridin-2-ylmethyl)-1H-imidazol-2-amine with tri- and tetra-substituted imidazole scaffolds are recognized as selective inhibitors of p38 mitogen-activated protein kinase. This highlights the compound's role in designing and synthesizing inhibitors that can replace adenosine triphosphate in kinase binding, demonstrating the potential for developing highly selective and potent therapeutic agents (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications

The versatility of heterocyclic N-oxide molecules, including derivatives synthesized from imidazole, indicates their importance in organic synthesis, catalysis, and drug development. This review underlines the significant potential of these compounds in forming metal complexes and designing catalysts, as well as their medicinal applications, showcasing a broad interest in exploring their functionalities (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).

Safety And Hazards

While specific safety and hazard information for “1-(Pyridin-2-ylmethyl)-1H-imidazol-2-amine” is not available, general safety measures for handling similar compounds include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The future directions for “1-(Pyridin-2-ylmethyl)-1H-imidazol-2-amine” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. For instance, the development of more efficient methods for constructing amides directly by C–C bond cleavage is attractive . Additionally, these compounds could be further investigated for their potential biological and therapeutic value .

properties

IUPAC Name

1-(pyridin-2-ylmethyl)imidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-9-12-5-6-13(9)7-8-3-1-2-4-11-8/h1-6H,7H2,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZORTFIPUTJBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN2C=CN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-2-ylmethyl)-1H-imidazol-2-amine

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